molecular formula C26H25N3O4S B11204386 1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide

1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide

Cat. No.: B11204386
M. Wt: 475.6 g/mol
InChI Key: TVHYHQXBWZVJOC-UHFFFAOYSA-N
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Description

1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its quinoline core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

N-benzyl-N-methyl-6-[methyl-(3-methylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C26H25N3O4S/c1-18-8-7-11-20(14-18)29(3)34(32,33)21-12-13-24-22(15-21)25(30)23(16-27-24)26(31)28(2)17-19-9-5-4-6-10-19/h4-16H,17H2,1-3H3,(H,27,30)

InChI Key

TVHYHQXBWZVJOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N(C)CC4=CC=CC=C4

Origin of Product

United States

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